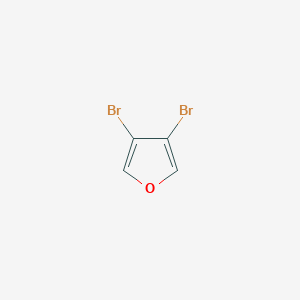

3,4-Dibromofuran

描述

Significance of Halogenated Furans in Heterocyclic Chemistry

Halogenated heterocycles, including halogenated furans, are of paramount importance in synthetic organic chemistry. bldpharm.com The presence of one or more halogen atoms, such as bromine, chlorine, fluorine, or iodine, on the heterocyclic ring system serves as a handle for further molecular elaboration. bldpharm.com These halogen substituents can be readily displaced or can participate in a wide range of coupling reactions, allowing for the construction of more complex molecular architectures. bldpharm.com

Specifically, the bromine atoms in 3,4-dibromofuran activate the molecule for various chemical reactions. researchgate.net They impart significant electrophilic properties to the furan (B31954) ring, making it a prime candidate for functionalization. researchgate.net The ability of halogenated furans to undergo reactions such as metal-halogen exchange and palladium-catalyzed cross-coupling reactions has cemented their role as indispensable precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netresearchgate.net The strategic placement of halogens on the furan ring can also influence the regioselectivity of subsequent reactions, providing chemists with precise control over the synthetic outcome.

Historical Context of this compound Synthesis and Initial Reactivity Studies

The synthesis of this compound has been approached through various routes. One established method involves the oxidative cyclodehydration of (E)-2,3-dibromobut-2-ene-1,4-diol. chemicalbook.com A notable synthesis reported in a 1998 volume of Synthetic Communications describes the preparation of this compound from trans-2,3-dibromo-2-butene-1,4-diol (B146538) using potassium dichromate and sulfuric acid in a hexane (B92381)/water mixture, affording the product in an 83% yield after heating for 6 hours. sigmaaldrich.com Another important precursor for the synthesis of related structures is mucobromic acid, which can be reduced to form this compound-2(5H)-one, a closely related and synthetically versatile compound. researchgate.net

Initial reactivity studies of this compound have explored its utility as a 1,3-diene in cycloaddition reactions. For instance, it has been shown to react with azo diesters in a Diels-Alder reaction, which is followed by a novel rearrangement to produce highly functionalized tetrahydropyridazinones. st-andrews.ac.ukrsc.org This reactivity highlights the potential of this compound to serve as a scaffold for constructing more complex heterocyclic systems. rsc.org The only previously reported cycloaddition reactions of this compound involved its reaction with benzyne (B1209423) and with allyl cation equivalents. researchgate.net

Overview of Current Research Trajectories Involving the this compound Core

Current research continues to leverage the unique reactivity of this compound as a versatile building block in organic synthesis, with significant applications in medicinal chemistry and materials science.

A key area of application is in the synthesis of biologically active molecules. For example, this compound is a documented synthetic intermediate in the preparation of analogues of norbormide (B1679851), a rodenticide known for its selective toxicity to rats. chemicalbook.comrsc.org It is also utilized in the total synthesis of 5,5',6,6'-tetrahydroxy-3,3'-biindolyl, the proposed structure of a potent antioxidant found in beetroot (Beta vulgaris). chemicalbook.comrsc.org In this synthesis, this compound is prepared via the oxidation of (E)-2,3-dibromo-2-butane-1,4-diol. rsc.org

Furthermore, the bromine atoms of this compound are ideal for participating in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.netrsc.org This powerful carbon-carbon bond-forming strategy allows for the coupling of this compound with various boronic acids to generate more complex, substituted furans. researchgate.net These resulting structures can serve as core components of novel pharmaceuticals, agrochemicals, and specialty chemicals. researchgate.net The development of advanced electronic materials, such as those for organic light-emitting diodes (OLEDs), also explores the unique electronic properties of compounds derived from this compound. researchgate.net

The ability of this compound to undergo selective and diverse chemical transformations ensures its continued relevance in contemporary chemical research, providing a reliable platform for the construction of novel and functional molecules.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 32460-02-9 |

| Molecular Formula | C₄H₂Br₂O |

| Molecular Weight | 225.87 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 166 °C |

| Melting Point | 6 °C |

Structure

3D Structure

属性

IUPAC Name |

3,4-dibromofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2O/c5-3-1-7-2-4(3)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNAIRILIJMDEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CO1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348915 | |

| Record name | 3,4-dibromofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32460-02-9 | |

| Record name | 3,4-Dibromofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32460-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-dibromofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dibromofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3,4 Dibromofuran and Its Functionalized Derivatives

Regioselective Synthesis of 3,4-Dibromofuran from Precursors

The regioselective synthesis of this compound is a challenging task due to the high reactivity of the furan (B31954) ring, which can lead to multiple side reactions, including polybromination and ring-opening. However, specific strategies have been developed to control the selectivity and achieve the desired 3,4-disubstituted product.

Direct bromination of unsubstituted furan typically yields a mixture of products, with 2,5-dibromofuran (B110504) being a major component. Achieving selective bromination at the 3 and 4 positions is synthetically challenging. However, strategies involving substituted furans can be employed. For instance, the presence of directing groups can influence the regioselectivity of the bromination reaction.

While direct bromination of furan itself is not a viable route to this compound, the compound has been used as a precursor for other brominated furans. For example, 3-bromofuran (B129083) can be prepared in good yield from this compound through a process of ortho-metalation using butyllithium, followed by quenching. wikipedia.org This highlights the availability of this compound as a starting material for further functionalization.

A more effective and widely reported method for constructing the this compound core involves ring-closure reactions of specifically designed acyclic precursors. The most prominent of these strategies is the oxidative cyclodehydration of (E)-2,3-dibromobut-2-ene-1,4-diol. smolecule.comrsc.org This method provides a direct and reliable route to this compound. The reaction is typically carried out using an oxidizing agent in an acidic medium.

One specific protocol involves the use of potassium dichromate and sulfuric acid in a biphasic system of hexane (B92381) and water at elevated temperatures. chemicalbook.com This approach has been shown to produce this compound in high yield. The precursor, trans-2,3-Dibromo-2-butene-1,4-diol (B146538), is accessible from commercially available starting materials. chemicalbook.com

Table 1: Ring-Closure Synthesis of this compound

| Precursor | Reagents | Conditions | Yield | Reference |

|---|

The development of scalable synthetic routes is crucial for the practical application of chemical compounds. For analogues of this compound, such as this compound-2(5H)-one, efficient multigram synthesis techniques have been established. researchgate.net These methods are designed to be both high-yielding and cost-effective, facilitating the production of these valuable intermediates on a larger scale.

A notable multigram synthesis involves the reduction of mucobromic acid using sodium borohydride (B1222165). researchgate.net This method is reported to be efficient and provides the desired this compound-2(5H)-one in significant quantities. The commercial availability of mucobromic acid further enhances the practicality of this large-scale preparation. researchgate.net

Synthesis of Furanone Derivatives from this compound Precursors

Furanone derivatives, particularly those bearing halogen atoms, are important synthetic intermediates. The this compound scaffold can be elaborated into various furanone structures, which are then used in the synthesis of pharmaceuticals and other biologically active molecules. unipi.it

This compound-2(5H)-one is a key derivative that serves as a versatile building block in organic synthesis. smolecule.com The most common and efficient synthesis of this compound is achieved through the reduction of mucobromic acid (3,4-dibromo-5-hydroxy-2(5H)-furanone). researchgate.net Sodium borohydride is a frequently used reducing agent for this transformation, providing the target furanone in high yield on a multigram scale. researchgate.netsmolecule.com

Table 2: Synthesis of this compound-2(5H)-one

| Precursor | Reagent | Key Features | Reference(s) |

|---|

Halogenated furan-2-carboxylic acids and their precursors are important compounds in medicinal chemistry. Mucobromic acid (MBA), with the chemical structure 3,4-dibromo-5-hydroxy-2(5H)-furanone, is a highly reactive and versatile starting material in this class. unipi.itnih.gov

The synthesis of MBA can be achieved through the oxidation of furfural (B47365). nih.gov This process typically involves treatment with an oxidizing agent in the presence of a halogen source. For example, oxidation with manganese dioxide in the presence of hydrochloric acid is a known method to produce the chloro-analogue, mucochloric acid, and similar principles apply to the bromo-derivative. nih.gov These 3,4-dihalo-5-hydroxy-2(5H)-furanones are cyclic hemiacetals and exist in equilibrium with their open-chain aldehyde-acid forms, making them direct precursors to halogenated keto-acids.

Another approach to furan carboxylic acids involves the carboxylation of furan derivatives. For instance, furan-2,5-dicarboxylic acid (FDCA) can be synthesized from 2-furoic acid by heating alkali furoate salts with carbon dioxide. rsc.org 2-Furoic acid itself is readily prepared by the oxidation of furfural. wikipedia.org While this specific route leads to a dicarboxylic acid, it demonstrates a viable strategy for introducing carboxylic acid groups onto the furan ring, which could be adapted for halogenated substrates.

Novel Synthetic Routes to Diverse this compound Scaffolds

The development of efficient and scalable methods for the synthesis of this compound is crucial for its application in medicinal chemistry and materials science. rsc.org Recent research has focused on moving beyond classical bromination of furan, which often leads to a mixture of products, towards more controlled and high-yielding approaches.

One notable method involves the electrophilic iodocyclization of 4-hydroxy-2-but-2-yn-1-ones. This strategy provides a facile and general route to 3,4-dihalofurans. bohrium.com The use of methanol (B129727) as a solvent has been identified as critical for the chemoselective synthesis of the corresponding 3,4-dihalofurans. bohrium.com

Another efficient synthesis of this compound starts from trans-2,3-dibromo-2-butene-1,4-diol. This method has been reported to produce this compound in good yield. chemicalbook.com The reaction involves the cyclization of the diol, likely under acidic conditions, to furnish the furan ring.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| trans-2,3-Dibromo-2-butene-1,4-diol | Potassium dichromate, sulfuric acid, hexane, water, 85 °C, 6 h | This compound | 83% | chemicalbook.com |

| 4-Hydroxy-1,4-diphenylbut-2-yn-1-one | I2, MeOH | 3,4-Diiodo-2,5-diphenylfuran | Good to high yields | bohrium.com |

This table showcases examples of synthetic routes to 3,4-dihalogenated furans, including a specific method for this compound.

Strategies for Dialkynylfuran Intermediate Generation

The conversion of this compound into 3,4-dialkynylfuran intermediates opens up a rich field of chemistry, allowing for the synthesis of extended π-conjugated systems and complex molecular architectures. The primary strategy for achieving this transformation is through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.

This reaction typically involves the coupling of the dibromofuran with terminal alkynes in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and preventing side reactions. While direct Sonogashira coupling on this compound to produce dialkynylfurans is a logical synthetic step, the literature more frequently details the functionalization of related scaffolds like 3,4-dibromo-2(5H)-furanone. For instance, 4-(1-alkynyl)-3-bromo-2(5H)-furanones have been synthesized via a Pd/Cu-catalyzed Sonogashira reaction. researchgate.net This suggests that a stepwise approach, where one bromine is selectively coupled followed by the second, could be a viable strategy for unsymmetrical dialkynylfurans.

The generation of dialkynylfuran intermediates is conceptually similar to the synthesis of other dialkynyl-heterocycles. For example, the synthesis of 3,4-bis(butylselanyl)selenophenes proceeds from 1,3-diynes via an electrophilic cyclization, highlighting the utility of diynes as precursors to highly functionalized five-membered rings.

| Substrate | Coupling Partner | Catalyst System | Product | Reference |

| 3,4-Dibromo-2(5H)-furanone | 1-Alkynes | Pd/Cu | 4-(1-Alkynyl)-3-bromo-2(5H)-furanones | researchgate.net |

| This compound (hypothetical) | Terminal Alkynes | Pd(PPh3)4, CuI, Base | 3,4-Dialkynylfuran | Inferred |

This table illustrates the application of the Sonogashira reaction for the synthesis of alkynyl-substituted furan derivatives.

Stereoselective Synthesis of Furan-Containing Architectures

The introduction of stereocenters into furan-containing molecules is of paramount importance, particularly in the synthesis of bioactive compounds. Stereoselective reactions are those that favor the formation of one stereoisomer over another. masterorganicchemistry.com While this compound itself is achiral, its derivatives can serve as chiral building blocks or be subjected to stereoselective transformations.

One of the key reactions where this compound can participate in a stereoselective manner is the Diels-Alder reaction. The cycloaddition of this compound with certain dienophiles can lead to the formation of bicyclic adducts with multiple stereocenters. A novel reaction of this compound with azo diesters has been reported to proceed via a Diels-Alder reaction followed by a rearrangement to yield 3,5-dibromotetrahydropyridazin-4-ones. rsc.org The stereochemical outcome of such reactions is governed by the facial selectivity of the approach of the dienophile to the furan ring.

Furthermore, the functional groups introduced onto the furan ring via the bromine atoms can be used to direct stereoselective reactions on adjacent positions or on side chains. For instance, a hydroxyl group introduced at a position alpha to a newly formed stereocenter can direct subsequent reductions or additions. While specific examples starting directly from this compound are not abundant in the provided search results, the principles of stereoselective synthesis are broadly applicable. For example, the stereoselective synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a key building block for an HIV protease inhibitor, relies on a diastereoselective Michael addition to establish the desired stereochemistry. chemicalbook.com This highlights the importance of substrate control and chiral auxiliaries in achieving high levels of stereoselectivity in furan-containing systems.

| Reactants | Reaction Type | Product | Stereochemical Aspect | Reference |

| This compound, Azo diesters | Diels-Alder/Rearrangement | 3,5-Dibromotetrahydropyridazin-4-ones | Formation of multiple stereocenters | rsc.org |

| (S)-2,3-O-Isopropylideneglyceraldehyde, Nitromethane | Michael Addition/Cyclization | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol | Diastereoselective | chemicalbook.com |

This table provides examples of reactions leading to the stereoselective formation of furan-containing architectures.

Applications of 3,4 Dibromofuran in Advanced Organic Synthesis

Construction of Complex Heterocyclic Building Blocks and Molecules

The difunctional nature of 3,4-dibromofuran makes it an ideal starting point for creating more complex heterocyclic structures. The bromine atoms can be selectively replaced through various cross-coupling reactions, allowing for the controlled introduction of different substituents.

Synthesis of Polysubstituted Furans and Furanones

This compound and its derivatives are key precursors for synthesizing polysubstituted furans and furanones, which are important structural motifs in many natural products and bioactive compounds. The Paal-Knorr synthesis, a classic method for preparing furans from 1,4-dicarbonyl compounds, highlights the importance of substituted furan (B31954) rings in organic chemistry. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com While not a direct application of this compound, it establishes the value of the furan core.

A more direct application involves the derivative, 3,4-dibromo-2(5H)-furanone, which is readily prepared by the reduction of mucobromic acid. This furanone serves as a versatile platform for creating unsymmetrically substituted 3,4-dialkyl-2(5H)-furanones. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are particularly effective. For instance, reacting 3,4-dibromo-2(5H)-furanone with potassium benzyltrifluoroborates in the presence of a palladium catalyst like PdCl2(dppf)2 yields 3,4-dibenzylfuran-2(5H)-ones. organic-chemistry.org The reaction conditions can be tuned to achieve regioselectivity, allowing for the stepwise replacement of the bromine atoms to build complex, unsymmetrically substituted furanones. organic-chemistry.org

Research has demonstrated the successful synthesis of various disubstituted furan-2(5H)-one derivatives using this approach. These methods provide an efficient route to compounds that are otherwise difficult to synthesize.

| Starting Material | Reagent(s) | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 3,4-dibromo-2(5H)-furanone | Alkylboronic acids | PdCl2(MeCN)2 / AsPh3 / Ag2O | 4-alkyl-3-bromo-2(5H)-furanones | organic-chemistry.org |

| 3,4-dibromo-furan-2(5H)-one | Potassium benzyltrifluoroborates | PdCl2(dppf)2 / Cs2CO3 | 3,4-Dibenzylfuran-2(5H)-ones | organic-chemistry.org |

| 4-benzyl-3-bromofuran-2(5H)-one | Phenylboronic acids | PdCl2(dppf)2 / K2CO3 | 3,4-asymmetric disubstituted furan-2(5H)-ones | organic-chemistry.org |

Role as a Precursor for Pharmaceutical and Agrochemical Intermediates

The furan ring is a common scaffold in many pharmaceutical and agrochemical compounds. This compound's ability to be converted into a wide range of derivatives makes it a valuable intermediate in the synthesis of these bioactive molecules. chemimpex.com

Synthesis of Bioactive Analogues

Specific and potent biological activity has been demonstrated for compounds synthesized from this compound. It is cited as a useful synthetic intermediate in the preparation of norbormide (B1679851) analogs, which are known for their application as rodenticides. wikipedia.org

Furthermore, this compound is a key precursor in the synthesis of 5,5'',6,6''-tetrahydroxy-3,3''-biindolyl, a potent antioxidant compound naturally found in beetroot. wikipedia.org In a related context, the derivative this compound-2(5H)-one is used to generate tetronamides, some of which have shown excellent cyanobactericidal activity, and it is a precursor to naturally-occurring cytotoxic (Z)-5-ylidene-2(5H)furanone derivatives. organic-chemistry.org These examples underscore the importance of the 3,4-dihalogenated furan scaffold in accessing molecules with significant biological effects.

| Precursor | Resulting Analogue/Compound Class | Reported Biological Relevance | Reference |

|---|---|---|---|

| This compound | Norbormide analogues | Rodenticide | wikipedia.org |

| This compound | 5,5'',6,6''-tetrahydroxy-3,3''-biindolyl | Potent antioxidant | wikipedia.org |

| 3,4-dibromo-2(5H)-furanone | (Z)-5-ylidene-2(5H)furanone derivatives | Cytotoxic | organic-chemistry.org |

| 3,4-dibromo-2(5H)-furanone | Tetronamides | Cyanobactericidal | organic-chemistry.org |

Development of Novel Materials through this compound Scaffolds

The development of advanced materials, particularly for electronics, relies on the synthesis of novel organic molecules with specific properties. This compound has been identified as a compound of interest for its potential in creating such materials. chemimpex.com Its unique electronic properties and the ability to undergo various chemical transformations make it a promising building block for materials science. chemimpex.com

The key to its utility lies in its difunctionality. The two bromine atoms at the 3- and 4-positions can be substituted through iterative cross-coupling reactions. This capability is ideal for the synthesis of conjugated polymers, which are the fundamental components of many organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). By selecting appropriate coupling partners, chemists can construct a polymer backbone with alternating electron-donating and electron-accepting units, thereby tuning the electronic and optical properties of the final material. While specific, named materials derived from this compound are not detailed in the surveyed literature, its structure is fundamentally suited for use as a monomer in step-growth polymerization to create novel, functional organic materials. chemimpex.com

Application in Organic Optoelectronic Devices

While specific, large-scale applications are still under investigation, the inherent electronic properties of the furan ring, coupled with the ability to functionalize it through the bromo substituents, make this compound a promising candidate for the development of materials for organic optoelectronic devices. chemimpex.com The incorporation of furan units into conjugated polymers can influence their charge transport properties and backbone planarity. mdpi.com Through cross-coupling reactions, this compound can be polymerized with other aromatic monomers to create novel conjugated polymers. The resulting materials could potentially be utilized in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The electron-rich nature of the furan core can be tuned by the introduction of various electron-donating or electron-withdrawing groups, allowing for the fine-tuning of the material's electronic band gap and energy levels.

Synthesis of Ladder-Type Thienoacenes and Conjugated Systems

Ladder-type polycyclic aromatic compounds, including thienoacenes, are of significant interest due to their extended π-conjugation and rigid structures, which are desirable for high-performance organic electronic materials. This compound serves as a potential starting material for the synthesis of such complex conjugated systems. A plausible synthetic strategy involves the conversion of the furan ring into a thiophene (B33073) ring, a common transformation in heterocyclic chemistry. For instance, treatment of this compound with a sulfuring agent could potentially yield 3,4-dibromothiophene. This intermediate could then undergo intramolecular cyclization reactions, such as palladium-catalyzed C-H activation or other coupling strategies, to construct the ladder-type framework. By carefully choosing the coupling partners in cross-coupling reactions with this compound, extended π-conjugated systems incorporating furan units can be synthesized, leading to materials with tailored electronic and optical properties.

Computational and Theoretical Investigations of 3,4 Dibromofuran Chemistry

Density Functional Theory (DFT) Studies on Reaction Pathways and Intermediates

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and predict their properties and reactivity. For 3,4-Dibromofuran, DFT studies can provide valuable information about reaction pathways, the nature of intermediates, and the energetics of chemical transformations. DFT calculations can model the changes in energy as a reaction progresses, identifying transition states and providing activation energies. This helps in understanding why certain reactions occur and predicting their feasibility and rate. researchgate.netarxiv.orgcolumbia.edu

Prediction of Spectroscopic Properties and Conformational Analysis

DFT calculations are widely used to predict various spectroscopic properties, including NMR, IR, and Raman spectra. mdpi.commdpi.comspectroscopyonline.com For this compound, DFT can predict the characteristic vibrational frequencies and chemical shifts, aiding in the identification and characterization of the compound and its derivatives. Conformational analysis, which involves studying the different spatial arrangements of a molecule, can also be performed using DFT. mdpi.com While this compound itself is a relatively rigid planar molecule due to the furan (B31954) ring, computational studies can explore the conformations of substituted this compound derivatives, which may have more flexibility in their side chains. These analyses help in understanding the preferred molecular shapes and how they might influence reactivity or interactions with other molecules.

Energetic Analysis of Transition States and Intermediates in Catalytic Cycles

Understanding catalytic reactions involving this compound often requires detailed knowledge of the energy profiles of the reaction pathways. DFT is a crucial tool for this purpose, allowing for the calculation of the energies of reactants, intermediates, transition states, and products. researchgate.netarxiv.orgcolumbia.edumdpi.com By locating and characterizing transition states, DFT can determine activation energies, which are directly related to reaction rates. This is particularly important in catalytic cycles, where a series of elementary steps are involved. DFT studies can help elucidate the mechanism of metal-catalyzed cross-coupling reactions, for instance, by providing insights into the oxidative addition, transmetalation, and reductive elimination steps. nih.gov Analyzing the relative energies of different intermediates can also reveal the most stable species formed during the reaction.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Predictability

Quantitative Structure-Reactivity Relationship (QSRR) modeling aims to establish mathematical relationships between the structural properties (descriptors) of molecules and their reactivity. researchgate.netnih.govuliege.benih.gov By developing QSRR models, it is possible to predict the reactivity of new or untested compounds based on their molecular structure, without the need for experimental synthesis and testing. This approach is particularly valuable in optimizing reaction conditions and designing molecules with desired reactivity profiles. Molecular descriptors used in QSRR can be derived from various sources, including computational chemistry calculations. frontiersin.orgscispace.com

Prediction of Site Selectivity in Cross-Coupling Reactions

Site selectivity is a critical aspect of reactions involving polyhalogenated compounds like this compound, where multiple reactive sites are present. QSRR modeling, often combined with computational chemistry data, can be used to predict which site is most likely to react under specific conditions. nih.govnih.govresearchgate.netwhiterose.ac.ukcam.ac.uk In cross-coupling reactions, for example, the relative reactivity of the carbon-halogen bonds at the 3 and 4 positions of the furan ring can be influenced by various factors, including the catalyst, ligand, and reaction conditions. QSRR models can correlate molecular descriptors that capture electronic and steric properties with experimental or computationally derived site selectivities, enabling the prediction of preferred reaction sites for different substrates and conditions. nih.govnih.govresearchgate.net

Correlations between Molecular Descriptors and Reactivity Outcomes

QSRR models establish correlations between numerical representations of molecular structure (molecular descriptors) and observed reactivity outcomes. These descriptors can include a wide range of parameters, such as electronic properties (e.g., atomic charges, frontier molecular orbital energies), steric parameters (e.g., molecular volume, shape descriptors), and topological indices. frontiersin.orgscispace.comresearchgate.netmdpi.comresearchgate.net By analyzing these correlations, researchers can gain a deeper understanding of the fundamental factors that govern the reactivity of this compound in different chemical transformations. This knowledge can then be used to design more efficient reactions or predict the outcome of reactions with new substrates.

In Silico Approaches to Molecular Design and Drug Discovery Utilizing this compound Scaffolds

In silico methods, encompassing a range of computational techniques, are increasingly applied in molecular design and drug discovery. nih.govnih.govdrug-dev.comajchem-a.comrsc.org These methods can be used to design and identify potential drug candidates or functional molecules by leveraging computational power to screen large virtual libraries of compounds, predict their properties, and simulate their interactions with biological targets. This compound, as a heterocyclic scaffold, can serve as a core structure for the design of novel molecules with potential biological activities. rsc.org

In silico approaches can involve techniques such as virtual screening, molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling (which is closely related to QSRR but focuses on biological activity). nih.govnih.gov By utilizing this compound as a starting point or a building block, researchers can computationally generate and evaluate libraries of related compounds, predicting their binding affinity to target proteins, their ADME (absorption, distribution, metabolism, and excretion) properties, and potential toxicity. nih.govdrug-dev.comajchem-a.com This allows for the prioritization of promising candidates for experimental synthesis and testing, significantly accelerating the drug discovery process. nih.govdrug-dev.comajchem-a.com While specific examples of in silico drug discovery efforts solely focused on this compound as the primary scaffold might be limited in the provided search results, the general principles of using heterocyclic scaffolds in computational drug design are well-established and applicable. nih.govnih.govrsc.org

Advanced Spectroscopic and Analytical Characterization of 3,4 Dibromofuran Intermediates and Products

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For 3,4-dibromofuran and its derivatives, both ¹H and ¹³C NMR are routinely used to confirm the presence and position of substituents and to assess the purity of synthesized compounds. amadischem.comscielo.brspectrabase.comrsc.orguit.no

Variable-Temperature NMR for Conformational Dynamics

Variable-temperature (VT) NMR spectroscopy is particularly useful for studying dynamic processes in molecules, such as restricted rotation or conformational interconversions. rsc.orgst-andrews.ac.ukresearchgate.netuwo.ca In the context of reactions involving this compound, VT-NMR has been employed to investigate the conformational behavior of resulting products. For instance, in the cycloaddition of this compound with azo diesters, the resulting 3,5-dibromotetrahydropyridazin-4-ones exhibit dynamic processes at room temperature, leading to broad NMR spectra. rsc.orgrsc.org Sharper spectra are obtained at higher temperatures (e.g., 55 °C), and at low temperatures (-30 °C), VT-NMR reveals separate signals corresponding to different conformations. rsc.org This dynamic behavior is attributed to restricted rotation about the carbamate (B1207046) functions. rsc.orgresearchgate.netrsc.org Analysis of the coalescence temperatures and signal splitting in VT-NMR allows for the determination of energy barriers associated with these conformational changes. rsc.org

Carbon-13 NMR for Product Identification and Purity Assessment

Carbon-13 NMR (¹³C NMR) provides valuable information about the carbon skeleton of a molecule. scielo.brspectrabase.comrsc.org It is widely used for the definitive identification of reaction products derived from this compound and for assessing their purity. amadischem.comscielo.brspectrabase.comuit.no The chemical shifts of the carbon signals are highly sensitive to the electronic environment, allowing differentiation between various carbon atoms in the furan (B31954) ring and any attached substituents. scielo.brspectrabase.comrsc.org For example, ¹³C NMR spectra have been reported for products formed from the reaction of this compound-2(5H)-one with amines, aiding in the confirmation of their structures. scielo.br Similarly, ¹³C NMR has been used to characterize substituted furan derivatives and assess the outcome of reactions involving this compound as a starting material or intermediate. spectrabase.comrsc.orguit.no The presence of unexpected signals or the absence of expected ones in the ¹³C NMR spectrum can indicate impurities or the formation of side products.

Mass Spectrometry (MS) Coupled with Infrared Ion Spectroscopy (IRIS)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. cdnsciencepub.com Coupling MS with Infrared Ion Spectroscopy (IRIS) allows for the structural characterization of gas-phase ions, including reactive intermediates. ambeed.com

Elucidation of Gas-Phase Structures of Reactive Intermediates

The combination of MS and IRIS is particularly powerful for studying short-lived or transient species that are difficult to characterize by traditional methods in solution or solid state. ambeed.comuomustansiriyah.edu.iq By generating ions in the gas phase and probing their vibrational modes with infrared light, IRIS can provide structural information that complements the mass data obtained from MS. This approach can be applied to elucidate the gas-phase structures of reactive intermediates formed during reactions involving this compound, offering insights into their bonding and geometry. While specific examples of MS coupled with IRIS applied directly to this compound intermediates were not extensively found in the search results, the technique is generally applicable to the study of reactive intermediates in organic reactions. ambeed.comuomustansiriyah.edu.iq

Understanding Short-Lived Species in Reaction Mechanisms

Short-lived species, or reactive intermediates, play a critical role in many reaction mechanisms. uomustansiriyah.edu.iq Techniques like MS-IRIS can help in identifying and characterizing these transient intermediates, providing experimental evidence to support or refute proposed reaction pathways. ambeed.comuomustansiriyah.edu.iq By understanding the structures and properties of these intermediates, a more complete picture of the reaction mechanism can be developed. Although direct applications to this compound were not prominently featured, the principle of using MS-IRIS to study short-lived species in reaction mechanisms is well-established in organic chemistry. ambeed.comuomustansiriyah.edu.iq

X-ray Diffraction Analysis for Solid-State Structural Elucidation

X-ray Diffraction (XRD) analysis is a definitive technique for determining the three-dimensional structure of crystalline solids. scielo.brrsc.orgrsc.org It provides precise information about bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. scielo.brrsc.org

XRD has been successfully applied to determine the solid-state structures of products derived from reactions involving this compound or related furanones. For example, the structure of 3,5-dibromotetrahydropyridazin-4-one, a product from the cycloaddition of this compound with an azo diester, was unambiguously determined by single crystal X-ray diffraction. rsc.orgrsc.org This analysis confirmed the unexpected rearranged structure of the product. rsc.org Similarly, X-ray crystallography has been used to characterize the structures of 3-bromotetronamides synthesized from this compound-2(5H)-one. scielo.brresearchgate.net These studies highlight the importance of XRD in confirming the solid-state structures of complex molecules obtained from reactions involving this compound, especially when spectroscopic data alone may not be sufficient to resolve structural ambiguities. scielo.brrsc.orgrsc.org

In Situ Characterization Techniques for Reaction Monitoring

In situ techniques are essential for observing the adsorption state of reaction intermediates and monitoring changes in the oxidation state and structure of catalysts, where applicable researchgate.net. These techniques allow for the dynamic and real-time capture of changes occurring during a chemical process. researchgate.net

Infrared (IR) Spectroscopy for Surface Species and Reaction Kinetics

Infrared (IR) spectroscopy is a valuable tool for monitoring chemical reactions in situ, providing vibrational spectra that can identify functional groups and molecular structures present in the reaction mixture or on a catalyst surface. nih.govjasco-global.commt.com By tracking the changes in characteristic absorption peaks over time, researchers can gain insights into reaction kinetics and identify transient intermediates. mt.comsci-hub.se

For furan chemistry, in situ IR spectroscopy has been successfully applied to study various reactions, such as the co-aromatization of furan and methanol (B129727) over zeolites, where it was used to follow the formation of intrazeolite species, including coke deposits acs.org. Changes in IR bands provided evidence for the formation of polyaromatic deposits during this reaction acs.org. Another application is the synthesis of methyl cyclopentenone from 2-methylfuran (B129897) and formaldehyde, where on-line attenuated total reflection infrared (ATR-IR) spectroscopy was used to understand the kinetics and mechanism, including the identification of side products nih.gov. The technique allowed for monitoring the decrease in reactant peaks and the increase in product peaks over time. nih.govjasco-global.com

While specific in situ IR studies on this compound were not prominently found in the search results, the principles and applications demonstrated for other furan derivatives highlight its potential. For instance, monitoring the characteristic C-Br stretching vibrations (typically in the fingerprint region, though specific values for this compound would require reference data) and changes in the furan ring vibrations (around 1500-1600 cm⁻¹ and 800-1000 cm⁻¹) could provide information on the consumption of this compound and the formation of new species. sci-hub.sespectroscopyonline.com In situ IR can reveal the presence of adsorbed intermediates on catalyst surfaces or changes in the solution composition during homogeneous reactions. researchgate.netmt.com

The ability to monitor reactions in real-time allows for the determination of reaction rates and the identification of different stages in a complex reaction pathway. jasco-global.commt.com

X-ray Absorption Spectroscopy (XAS: XANES, EXAFS) for Electronic and Coordination Environments

X-ray Absorption Spectroscopy (XAS), encompassing X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful element-specific technique used to probe the local electronic and structural environment of atoms. uu.nlunimi.it This makes it particularly useful for studying catalysts and metal-containing intermediates or products in chemical reactions in situ. researchgate.netmdpi.comnih.govesrf.fr

XANES provides information about the oxidation state and electronic structure of the absorbing atom, while EXAFS gives details about the local atomic structure, including coordination number, bond distances, and the type of neighboring atoms. uu.nlunimi.it By performing XAS measurements under reaction conditions (operando XAS), researchers can correlate changes in the electronic and structural properties of a material with its catalytic activity or reactivity. uu.nlesrf.fr

Although direct in situ XAS studies on this compound were not specifically identified, the technique is highly relevant for reactions involving metals, which are often used in transformations of halogenated organic compounds like this compound (e.g., in cross-coupling reactions). researchgate.net For example, in situ XAS has been used to study the changes in oxidation state and coordination environment of metal catalysts (like Cu or Mn) during electrochemical reactions involving furan derivatives or other organic substrates. researchgate.netnih.gov Studies on brominated flame retardants have also utilized XANES to identify the speciation of bromine, distinguishing between organic and inorganic forms. researchgate.net

In the context of this compound chemistry, in situ XAS could be employed to:

Monitor the oxidation state and local environment of a metal catalyst during a reaction involving this compound, such as a metal-catalyzed cross-coupling reaction. mdpi.comesrf.frresearchgate.net

Investigate the fate of the bromine atoms, for instance, whether they remain bonded to carbon, are involved in oxidative addition to a metal center, or are eliminated as bromide ions. researchgate.net

Characterize the structure of transient organometallic intermediates that may form during the reaction. uu.nl

The combination of XANES and EXAFS data provides a comprehensive picture of the active species under reaction conditions, which is crucial for understanding the reaction mechanism and designing more efficient processes. uu.nlunimi.itmdpi.comnih.gov Time-resolved XAS methods allow for monitoring these changes dynamically as the reaction progresses. uu.nl

Illustrative Data (Hypothetical - based on general XAS principles):

While specific data for this compound reactions is not available from the search, a hypothetical example illustrating the type of data obtained from in situ XAS in a metal-catalyzed reaction involving a brominated organic compound is presented below. This table demonstrates how XANES (edge position, shape) and EXAFS (bond distance, coordination number) data can track changes in a metal catalyst during a reaction.

Table 1: Hypothetical In Situ XAS Data for a Metal Catalyst in a Reaction

| Reaction Stage | XANES Edge Position (eV) | XANES Features | EXAFS Bond Distance (Å) | EXAFS Coordination Number | Interpretation (Hypothetical) |

| Catalyst (Pre-reaction) | E1 | Feature A | d1 (M-Ligand) | N1 | Resting state of catalyst |

| Intermediate 1 (In situ) | E2 | Feature B | d2 (M-C), d3 (M-Br) | N2, N3 | Formation of organometallic intermediate |

| Intermediate 2 (In situ) | E3 | Feature C | d4 (M-Product) | N4 | Product bound to catalyst |

| Catalyst (Post-reaction) | E1 | Feature A | d1 (M-Ligand) | N1 | Catalyst regeneration |

Note: This table presents hypothetical data for illustrative purposes only, based on the general application of XAS to catalytic reactions. Specific values would depend on the metal, ligands, and the exact chemical transformation involving this compound.

Exploration of Biological Activities Derived from 3,4 Dibromofuran Scaffolds

Anticancer Properties of 3,4-Dibromofuran Derivatives

Derivatives of this compound-2(5H)-one have demonstrated significant antiproliferative and cytotoxic effects against various human cancer cell lines researchgate.netmdpi.com. Studies have shown that these compounds can induce cell death and inhibit cancer cell growth researchgate.net. The cytotoxic activity appears to be associated with specific structural features, and modifications to the furanone core can influence both the potency and selectivity of the compounds mdpi.com.

Modulation of Cellular Energy Metabolism and Apoptosis Induction

Research indicates that this compound-2(5H)-one exhibits potential anticancer properties, specifically by modulating cellular energy metabolism and inducing apoptosis in cancer cells, particularly under nutrient-deprived conditions smolecule.com. Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancer cells, and the ability of these compounds to trigger this process highlights their therapeutic potential researchgate.net. The induction of apoptosis by bromofuran-2(5H)-ones has been confirmed through flow cytometry studies researchgate.net. Additionally, the cytotoxicity of active compounds may be linked to the production of reactive oxygen species (ROS) researchgate.net.

Cell-Specific Toxicity Profiles and Structure-Activity Relationships

Investigations into the anticancer activity of this compound-2(5H)-one derivatives have revealed cell-specific toxicity profiles and important structure-activity relationships (SARs) mdpi.com. For instance, silyl (B83357) derivatives of mucobromic acid, a related furan-2(5H)-one structure with halogens at the 3 and 4 positions, have shown varying degrees of antiproliferative activity across different cancer cell lines, including colon cancer (HCT-116) and breast cancer (MCF-7) mdpi.com. Some derivatives exhibited better activity than the parent compound, and their efficacy could be significantly higher in certain cell lines compared to others mdpi.com. The type of silyl group attached to the furan-2(5H)-one core was found to influence both the potency and selectivity of the compounds mdpi.com. Furthermore, the presence of an electrophilic carbon atom at position 4 in cytotoxic furanones may contribute to their activity through non-specific reactivity with nucleophiles researchgate.net.

An example of cell line sensitivity to a silyl derivative of mucobromic acid (compound 3b) and mucobromic acid (MBA) is shown in the table below, illustrating cell-specific toxicity:

| Compound | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

| MBA | >100 | >100 |

| Compound 3b | 7.3 | 21.3 |

IC₅₀ values represent the half-maximal inhibitory concentration. mdpi.com

Potential in Metabolic Disorders

The furan (B31954) scaffold and its derivatives have also been explored for their potential in addressing metabolic disorders smolecule.com. This area of research is driven by the critical role of cellular energy homeostasis in preventing and managing such conditions smolecule.comfrontiersin.org.

Activation of Adenosine (B11128) Monophosphate-Activated Protein Kinase (AMPK)

Derivatives of this compound-2(5H)-one have shown promise as activators of adenosine monophosphate-activated protein kinase (AMPK) smolecule.com. AMPK is a key enzyme that acts as a cellular energy sensor, regulating metabolic pathways to maintain energy balance frontiersin.orgnih.govmdpi.com. Activation of AMPK can lead to beneficial effects on glucose and lipid metabolism, making it a significant therapeutic target for metabolic disorders like type 2 diabetes frontiersin.orgmdpi.com. AMPK is activated in response to conditions that deplete cellular energy, such as nutrient starvation, and its activation involves complex mechanisms including phosphorylation and allosteric regulation by adenosine nucleotides nih.govmdpi.com.

Anti-inflammatory Properties of Furanone Analogues

Furanone analogues, including those structurally related to this compound scaffolds, have demonstrated anti-inflammatory properties dovepress.comnih.govunipi.itnih.govtandfonline.comijpsr.com. These effects are often associated with the inhibition of key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) nih.govtandfonline.com. Some furanone derivatives have shown comparable or even superior anti-inflammatory activity to established anti-inflammatory drugs nih.govtandfonline.com.

Research on 4,5-diarylfuran-3(2H)-ones, which share the furanone core, has shown promising anti-inflammatory activity and influence on cancer growth, partly attributed to COX inhibition nih.gov. The design and synthesis of novel furanone derivatives as potential COX inhibitors have been explored nih.gov. While this compound-2(5H)-one itself has been suggested to possess some anti-inflammatory properties, further studies are needed to fully elucidate its mechanism of action in this regard smolecule.com. Natural furan derivatives have also been reviewed for their anti-inflammatory and antioxidant effects, often involving the modulation of signaling pathways like MAPK and PPAR-ɣ dovepress.com.

Development of Novel Therapeutic Agents Targeting Specific Biological Pathways

The versatility of the furan scaffold, including this compound and its derivatives, makes them valuable starting materials in the synthesis of compounds targeting specific biological pathways unipi.itresearchgate.net. The presence of reactive bromine atoms allows for various chemical transformations, facilitating the creation of diverse structures with potential therapeutic applications researchgate.netresearchgate.netsmolecule.com.

Beyond the general anticancer and anti-inflammatory activities, furan-containing compounds have been investigated as inhibitors of specific protein targets. Examples include the development of furan-based inhibitors targeting histone acetyltransferases (HATs) like p300/CBP, which are important in gene transcription and cancer nih.gov. Furan derivatives have also been explored for their activity against protein tyrosine kinases (PTKs), enzymes crucial in cell signaling and implicated in various diseases, including cancer mdpi.com. Furthermore, brominated furanone derivatives have been studied for their ability to interfere with bacterial quorum sensing, a process involved in biofilm formation and virulence, suggesting potential as antimicrobial agents unipi.it. The use of this compound-2(5H)-one as a starting material in Suzuki-Miyaura cross-coupling reactions highlights its utility in synthesizing more complex bioactive molecules, such as rubrolide analogues which can inhibit the photosynthetic electron transport chain researchgate.netresearchgate.net.

The ongoing research into the biological activities of compounds derived from this compound scaffolds underscores their potential as lead compounds for the development of novel therapeutic agents targeting a range of diseases by modulating specific biological pathways.

Future Research Directions and Emerging Paradigms in 3,4 Dibromofuran Chemistry

Sustainable and Green Chemistry Approaches for 3,4-Dibromofuran Synthesis

The synthesis of chemical compounds is increasingly focused on sustainability and green chemistry principles to minimize environmental impact. This involves reducing waste, using less hazardous materials, improving energy efficiency, and utilizing renewable feedstocks rasayanjournal.co.inrsc.org. Future research in this compound synthesis is likely to explore greener routes compared to traditional methods, which may involve harsh reagents or generate significant byproducts.

One potential area is the development of synthetic methods starting from biomass-derived furan (B31954) precursors, such as furfural (B47365) scielo.brscienceopen.com. Mucobromic acid, which can be prepared from furfural, has been used as a precursor to this compound-2(5H)-one, a related butenolide scielo.brscienceopen.comresearchgate.net. Exploring direct or more efficient routes to this compound itself from renewable resources aligns with green chemistry principles.

Furthermore, the application of catalytic methods under milder conditions, potentially in environmentally friendly solvents or solvent-free systems, could offer more sustainable synthetic pathways. Research into novel catalysts that promote the selective dibromination of furan or its precursors with high efficiency and reduced energy consumption is a promising avenue.

Expanding the Scope of Catalytic Transformations Involving this compound

This compound's bromine substituents make it highly amenable to various catalytic cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, which are crucial for C-C bond formation researchgate.netresearchgate.net. These reactions allow for the introduction of diverse substituents onto the furan core, leading to a wide array of furan derivatives.

Future research will likely focus on expanding the scope and improving the efficiency of these catalytic transformations. This includes developing new catalytic systems that offer enhanced reactivity, selectivity (e.g., regioselectivity in sequential functionalization), and tolerance to a broader range of functional groups. researchgate.net. The use of more sustainable and cost-effective catalysts, such as those based on earth-abundant metals or organocatalysts, is also a key direction nih.govmdpi.commpg.de.

Investigating novel catalytic reaction types beyond standard cross-coupling is also an emerging paradigm. This could involve catalytic C-H functionalization directed by the furan core or its substituents, asymmetric catalysis to synthesize chiral furan derivatives, or the development of cascade reactions that utilize this compound as a starting material to construct complex molecular architectures in a single process.

Integration with Machine Learning and Artificial Intelligence for Reaction Optimization

The complexity of optimizing chemical reactions, particularly catalytic transformations, involves navigating a multidimensional parameter space including catalyst, ligand, solvent, temperature, concentration, and reaction time beilstein-journals.orgprinceton.edu. Machine learning (ML) and artificial intelligence (AI) are increasingly being integrated into organic synthesis to accelerate reaction discovery and optimization beilstein-journals.orgijsetpub.comresearchgate.net.

For this compound chemistry, future research will likely leverage AI and ML to predict reaction outcomes, identify optimal reaction conditions, and explore novel reaction pathways beilstein-journals.orgijsetpub.comresearchgate.netmdpi.comnih.govjscholaronline.orgnih.gov. By training algorithms on large datasets of furan-related reactions, researchers can develop predictive models that guide experimental design, reducing the number of experiments required for optimization princeton.edunih.gov.

Design and Synthesis of Advanced Functional Materials Based on this compound Scaffolds

The furan ring system, and substituted furans like this compound, are valuable scaffolds for the design and synthesis of advanced functional materials. The ability to functionalize the furan core through catalytic transformations allows for the creation of molecules with tailored electronic, optical, and structural properties chemimpex.com.

Future research will explore the incorporation of this compound into conjugated polymers, organic semiconductors, and other materials for applications in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) researchgate.net. The furan core can contribute to the electronic properties and structural rigidity of these materials.

Furthermore, this compound can serve as a building block for synthesizing ligands for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), leading to porous materials with potential applications in gas storage, separation, and catalysis. The introduction of specific functional groups via the bromine positions can tune the properties of these framework materials.

Deepening the Understanding of Biological Mechanisms of Action for Derived Compounds

While this article excludes safety and dosage information, it is relevant to note that furan derivatives are found in numerous biologically active compounds and pharmaceuticals nih.govijabbr.comutripoli.edu.ly. This compound, as a versatile synthetic intermediate, can be used to synthesize a wide range of furan-containing molecules with potential biological activities chemimpex.com.

Future research will focus on synthesizing novel furan derivatives using this compound and then conducting detailed investigations into their biological properties and mechanisms of action ijabbr.comutripoli.edu.lyontosight.ai. This involves studying how these compounds interact with biological targets, such as enzymes, receptors, or nucleic acids, at the molecular level nih.govijabbr.comontosight.ai.

常见问题

Q. How can this compound be functionalized to synthesize complex heterocycles, and what are the stereochemical challenges?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。